molecular formula C19H21N5OS2 B2375629 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole CAS No. 1105224-67-6

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole

Cat. No. B2375629
CAS RN: 1105224-67-6
M. Wt: 399.53
InChI Key: RQZMTXUCWZVLEN-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole” is a chemical compound that has been studied for its potential therapeutic applications . It is a ligand for Alpha1-Adrenergic Receptor .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a methoxyphenyl group, a piperazine ring, a pyridinyl group, and a thiadiazole ring .

Scientific Research Applications

Synthesis and Biological Activities

Compounds related to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole have been synthesized and evaluated for various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and showed antiviral activity against tobacco mosaic virus (Xia, 2015).

Antitubercular and Antifungal Activity

Some derivatives of 1,3,4-thiadiazole have shown significant antitubercular and antifungal activities. These compounds were prepared by treating 2-amino-5-(3,5dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones and evaluated for their biological activities (Syed, Ramappa & Alegaon, 2013).

Antimicrobial Agents

Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. These compounds have shown potential as antimicrobial agents (Patel, Patel, Kumari & Patel, 2012).

Antiproliferative Effects

A series of 2, 3 disubstituted 4-thiazolidinone analogues were synthesized and displayed antiproliferative effects on human leukemic cells. These compounds were found to be cytotoxic and capable of inducing cell death (Kumar et al., 2014).

Antibacterial Activity

Imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride compounds, related to the chemical structure , have demonstrated enhanced antibacterial activity in vitro when introduced with a polar group (Hu et al., 2008).

Mechanism of Action

This compound is a ligand for Alpha1-Adrenergic Receptor . Adrenergic receptors are among the most studied G protein-coupled receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Future Directions

The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . This suggests that it could be a potential candidate for further investigation as an alpha1-adrenergic receptor antagonist .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS2/c1-25-17-8-3-2-7-16(17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-6-4-5-9-20-15/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZMTXUCWZVLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole

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